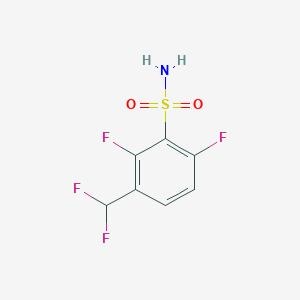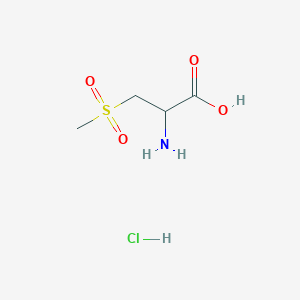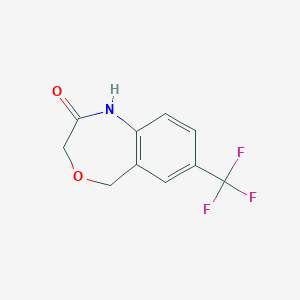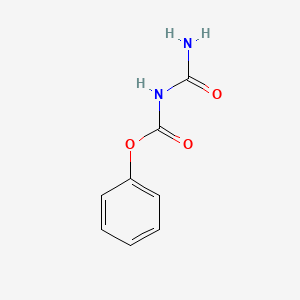
(R)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL is a chiral compound that features both amino and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL typically involves the use of starting materials such as 2-bromo-4-fluoroacetophenone. One common synthetic route includes the following steps:
Reduction: The carbonyl group of 2-bromo-4-fluoroacetophenone is reduced to form the corresponding alcohol.
Amination: The alcohol is then subjected to amination to introduce the amino group, resulting in the formation of ®-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high-quality production.
化学反応の分析
Types of Reactions
®-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a simpler structure.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated compounds.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
科学的研究の応用
®-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The bromine and fluorine atoms may also play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- ®-2-Amino-2-(2-chlorophenyl)ethan-1-OL
- ®-2-Amino-2-(2-fluorophenyl)ethan-1-OL
- ®-2-Amino-2-(2-iodophenyl)ethan-1-OL
Uniqueness
®-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C8H9BrFNO |
|---|---|
分子量 |
234.07 g/mol |
IUPAC名 |
(2R)-2-amino-2-(2-bromo-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChIキー |
LKWDLMLGGNIHLA-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=C(C=C1F)Br)[C@H](CO)N |
正規SMILES |
C1=CC(=C(C=C1F)Br)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Chloropyridin-2-yl)oxy]phenylfluoranesulfonate](/img/structure/B13555922.png)
![4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555929.png)



![2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid](/img/structure/B13555944.png)



![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13555973.png)

![2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B13555981.png)


